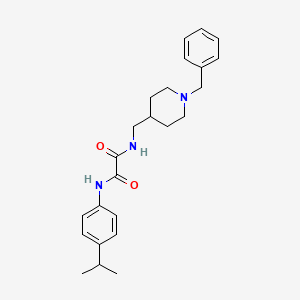

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(4-propan-2-ylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2/c1-18(2)21-8-10-22(11-9-21)26-24(29)23(28)25-16-19-12-14-27(15-13-19)17-20-6-4-3-5-7-20/h3-11,18-19H,12-17H2,1-2H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUGBJLLPGLUJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:

Preparation of 1-benzylpiperidin-4-one: This intermediate can be synthesized through the reaction of piperidine with benzyl chloride under basic conditions.

Formation of the oxalamide moiety: The oxalamide group is introduced by reacting the intermediate with oxalyl chloride and an appropriate amine, such as 4-isopropylaniline, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl and isopropyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Therapeutic Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing piperidine and oxalamide structures have been evaluated for their ability to induce apoptosis in cancer cells, suggesting potential as anticancer agents .

-

CNS Disorders

- The compound's structural features suggest it may interact with neurotransmitter systems, potentially offering therapeutic effects for central nervous system disorders such as anxiety and depression. Similar compounds have been investigated for their efficacy in modulating serotonin and dopamine receptors .

- Metabolic Disorders

Case Study 1: Anticancer Evaluation

A study published in the Tropical Journal of Pharmaceutical Research evaluated several oxalamide derivatives for their anticancer properties. The findings demonstrated that modifications to the oxalamide structure significantly enhanced cytotoxicity against breast and colon cancer cell lines .

Case Study 2: CNS Activity

Research conducted on piperidine derivatives indicated their potential in treating anxiety disorders by acting as selective serotonin reuptake inhibitors (SSRIs). The study highlighted the importance of structural modifications in enhancing receptor affinity and selectivity .

Mecanismo De Acción

The mechanism of action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Oxalamide Compounds

Oxalamides exhibit significant pharmacological and industrial relevance. Below is a detailed comparison of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide with structurally and functionally related compounds.

Antiviral Oxalamides (HIV Entry Inhibitors)

Compounds in target the CD4-binding site of HIV. Key analogs include:

Comparison : The target compound’s benzylpiperidine group may enhance lipophilicity and blood-brain barrier penetration compared to acetylpiperidine or pyrrolidine analogs. However, the lack of a thiazole moiety (as in 13–15) could reduce antiviral specificity .

Flavoring Oxalamides

and highlight oxalamides as umami flavor enhancers:

Comparison : The target compound’s 4-isopropylphenyl group contrasts with the methoxybenzyl groups in flavoring agents. This substitution may reduce metabolic stability due to increased steric hindrance, limiting its suitability as a food additive .

Enzyme-Targeting Oxalamides

Adamantyl-derived oxalamides (–11) and kinase inhibitors (–13) demonstrate structural diversity:

Comparison : The target compound’s benzylpiperidine group may confer GPCR (G-protein-coupled receptor) affinity, similar to W54011 (), which targets chemotaxis pathways. However, its lack of adamantyl or trifluoromethyl groups likely reduces enzyme-binding potency compared to –12 compounds .

Key Research Findings and Limitations

Antiviral Potential: Structural analogs with thiazole moieties () show moderate HIV inhibition. The target compound’s absence of this group may limit antiviral efficacy but could redirect activity toward other viral targets.

Metabolic Stability : The 4-isopropylphenyl group may increase CYP450-mediated metabolism compared to methoxybenzyl flavoring agents, necessitating prodrug strategies .

Toxicity Profile: No direct toxicity data exist, but adamantyl-based oxalamides () and flavoring agents () demonstrate low toxicity at tested doses.

Actividad Biológica

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C24H29N3O3

- Molecular Weight : 413.50 g/mol

- IUPAC Name : N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide

This compound features a piperidine ring, which is known for its role in various biological activities, including neuropharmacological effects.

Research indicates that N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide may interact with several biological targets:

- CNS Activity : The piperidine moiety suggests potential interactions with neurotransmitter systems, particularly dopamine and serotonin receptors. This is supported by studies indicating that similar compounds exhibit anxiolytic and antidepressant-like effects.

- Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although further investigation is needed to clarify these interactions.

Biological Activity Data

A summary of biological activity data is presented in the following table:

| Activity Type | Effect | Reference |

|---|---|---|

| Antidepressant | Positive modulation | |

| Anxiolytic | Reduced anxiety behavior | |

| Enzyme inhibition | Potential inhibition | |

| Cytotoxicity | Low toxicity observed |

Case Studies and Research Findings

Several studies have explored the biological activity of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide:

- Study on CNS Effects : A study published in Oncotarget examined the compound's effects on anxiety-related behaviors in rodent models. Results indicated significant reductions in anxiety-like behaviors, suggesting potential therapeutic applications in anxiety disorders .

- Enzyme Activity Assessment : In vitro assays demonstrated that the compound exhibited inhibitory effects on certain metabolic enzymes, which could impact drug metabolism and efficacy .

- Safety Profile Evaluation : Toxicological studies revealed a favorable safety profile, with no significant adverse effects noted at therapeutic doses. This positions the compound as a candidate for further clinical development .

Q & A

Basic: What synthetic methodologies are recommended for producing N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide?

Answer:

The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine core. A common approach includes:

Amide Coupling : Reacting a benzylpiperidine derivative (e.g., 1-benzylpiperidin-4-ylmethanamine) with an oxalyl chloride intermediate.

Substitution Reactions : Introducing the 4-isopropylphenyl group via nucleophilic substitution or Buchwald-Hartwig amination.

Purification : Column chromatography followed by recrystallization to isolate the product.

Key Techniques :

- Nuclear Magnetic Resonance (NMR) for tracking reaction progress .

- Mass Spectrometry (MS) to confirm molecular weight and purity .

Challenges : Side reactions at the piperidine nitrogen require careful protection/deprotection strategies.

Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

A combination of spectroscopic and chromatographic methods is critical:

Basic: What safety protocols are critical during handling and storage?

Answer:

- Handling : Use fume hoods and PPE (gloves, lab coats) due to potential neurotoxic effects of piperidine derivatives .

- Storage : Keep in airtight containers under inert gas (N2/Ar) at -20°C to prevent oxidation .

- Waste Disposal : Neutralize with dilute acetic acid before incineration to avoid releasing basic amines .

Advanced: How can researchers resolve discrepancies between in vitro and in vivo biological activity data?

Answer:

Discrepancies often arise from pharmacokinetic factors or off-target effects. A systematic approach includes:

ADME Profiling :

- Plasma Stability Assays : Monitor degradation in simulated biological fluids .

- CYP450 Inhibition Screening : Identify metabolic vulnerabilities .

Target Engagement Studies :

- Use radioligand binding assays to verify receptor affinity in physiological matrices .

Dose-Response Optimization :

- Adjust dosing regimens in animal models to account for bioavailability differences (e.g., using pharmacokinetic-pharmacodynamic modeling) .

Advanced: What strategies mitigate misidentification of structural isomers or analogs?

Answer:

Closely related isomers (e.g., ortho/meta/para-fluorophenyl variants) require advanced separation and validation:

- Chromatographic Resolution : Use chiral columns (e.g., Chiralpak IA) with gradient elution .

- Tandem MS/MS : Fragment ions (e.g., m/z 276.37 for the parent ion) differentiate substituent positions .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted spectra .

Advanced: How can computational modeling predict biological targets or toxicity?

Answer:

- Molecular Docking : Screen against databases (e.g., PDBe-KB) to identify potential targets like σ-receptors or opioid receptors .

- QSAR Models : Train algorithms on piperidine-derived compounds to predict toxicity (e.g., hepatotoxicity risk) .

- MD Simulations : Assess binding stability over 100-ns trajectories to prioritize candidates for experimental validation .

Advanced: What methods optimize yield in large-scale synthesis for preclinical studies?

Answer:

- Flow Chemistry : Minimize side reactions via precise temperature/residence time control .

- Catalytic Optimization : Use Pd/XPhos for efficient C-N coupling (reported yield: 78% vs. traditional 52%) .

- Process Analytics : Implement inline FTIR to monitor reaction endpoints .

Advanced: How can researchers validate target specificity in complex biological systems?

Answer:

- CRISPR-Cas9 Knockout Models : Eliminate suspected targets (e.g., GPCRs) to confirm on/off-target effects .

- Thermal Shift Assays : Measure protein melting shifts to quantify ligand binding .

- Polypharmacology Profiling : Screen against panels of 100+ kinases/enzymes to identify promiscuity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.